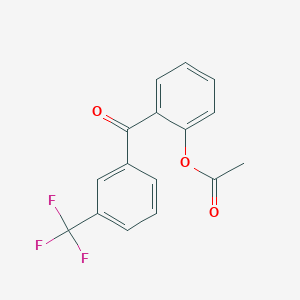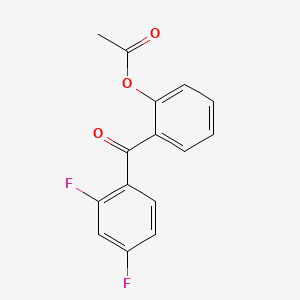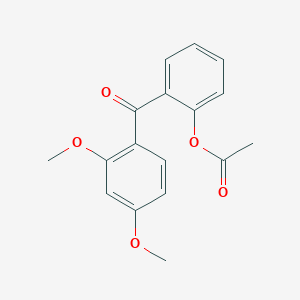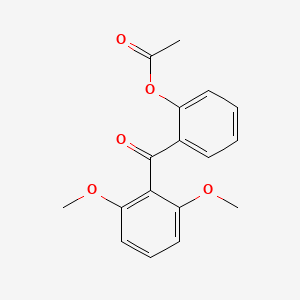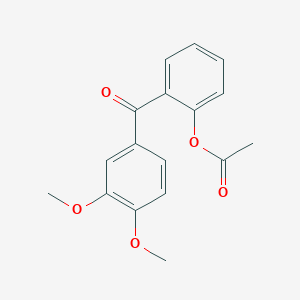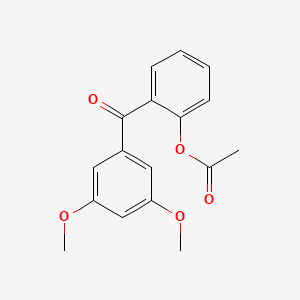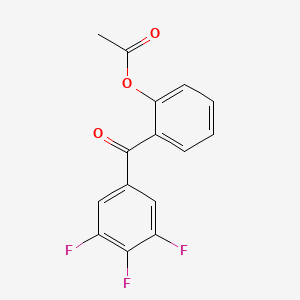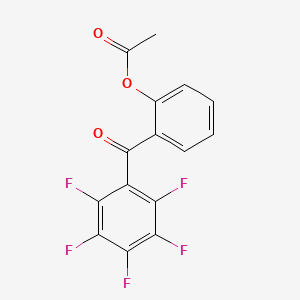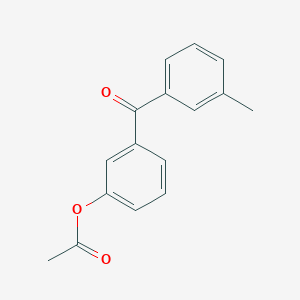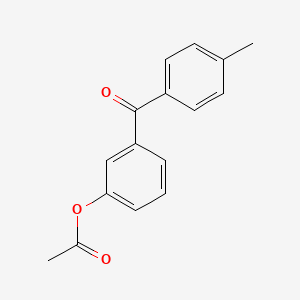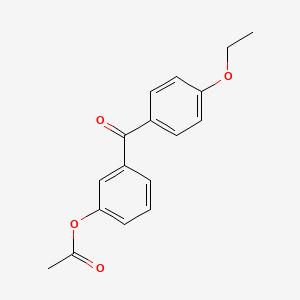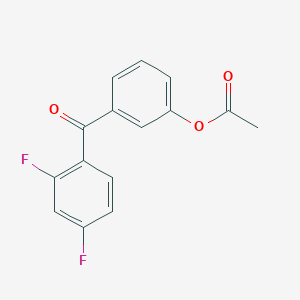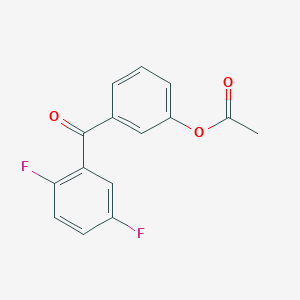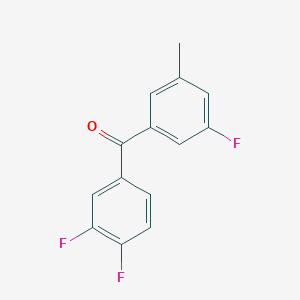
3,3',4-Trifluoro-5'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4-Trifluoro-5’-methylbenzophenone, also known as (3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone, is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3’,4-Trifluoro-5’-methylbenzophenone consists of a benzophenone backbone with three fluorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound: the 3,3’,4-trifluoro- indicates that there are fluorine atoms on the 3rd, 3’rd, and 4th positions of the benzophenone backbone, and the 5’-methyl- indicates that there is a methyl group on the 5’ position .Aplicaciones Científicas De Investigación
Photophysical and Photochemical Reactions
- Reactions in Various Solvents : The photophysical and photochemical reactions of benzophenone derivatives, similar to 3,3',4-Trifluoro-5'-methylbenzophenone, were investigated in different solvents like acetonitrile and isopropyl alcohol. These studies involved the use of spectroscopy and density functional theory (DFT) calculations (Ma et al., 2013).
Electrochemical Reduction
- Enantioselective Electrodes : Research on the electroreduction of benzophenone derivatives demonstrates their potential application in creating enantioselective electrodes. These electrodes can be used for the selective reduction of prochiral organic molecules (Schwientek et al., 1999).
Chemical Synthesis
- Synthesis of Trifluoromethyl-substituted Compounds : Studies on the synthesis of various trifluoromethyl-substituted compounds using derivatives like 3,3',4-Trifluoro-5'-methylbenzophenone provide insights into the creation of novel chemical entities. This includes reactions with different compounds to produce a variety of chemical structures (Mlostoń et al., 1996).
Photostability and Crystallography
- Solid State Photochemistry : The study of methyl-substituted benzophenones, closely related to 3,3',4-Trifluoro-5'-methylbenzophenone, in the solid-state shows how these compounds behave under UV irradiation, which is crucial for understanding their stability and potential applications in material sciences (Ito et al., 1987).
Photophysical Behavior
- Fluorogenic Molecule Studies : Research on DFHBI derivatives, which share structural similarities with 3,3',4-Trifluoro-5'-methylbenzophenone, explores their photophysical behavior. This has implications for their use in imaging RNA and other biological applications (Santra et al., 2019).
Polymer Synthesis
- Hyperbranched Poly(arylene ether)s : A study on the creation of hyperbranched poly(arylene ether)s using trifluoromethyl-activated monomers, which could include compounds like 3,3',4-Trifluoro-5'-methylbenzophenone, shows potential applications in polymer chemistry (Banerjee et al., 2009).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-4-10(6-11(15)5-8)14(18)9-2-3-12(16)13(17)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBFHVDRWSNBKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210602 |
Source


|
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4-Trifluoro-5'-methylbenzophenone | |
CAS RN |
951886-91-2 |
Source


|
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

